methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, hydroxyl, methoxy, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of hydroxyl and methoxy groups under controlled conditions. The final step involves the esterification of the carboxylate group with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Catalysts and solvents are often employed to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-7-carboxylate : Similar structure but with a different position of the carboxylate group.
- Methyl 1-chloro-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate : Similar structure but with chlorine instead of bromine.
Uniqueness
Methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate is unique due to its specific combination of functional groups and their positions on the benzo7annulene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H11BrO7 |
---|---|
Molecular Weight |
371.14 g/mol |
IUPAC Name |
methyl 1-bromo-3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate |
InChI |
InChI=1S/C14H11BrO7/c1-21-13-9(15)6-3-5(14(20)22-2)4-7(16)10(17)8(6)11(18)12(13)19/h3-4,18-19H,1-2H3,(H,16,17) |
InChI Key |
QQGZULZSKKXXMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC(=CC(=O)C(=C2C(=C1O)O)O)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.